6-Amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one hydrochloride
Description
6-Amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one hydrochloride is a synthetic derivative of the 3,4-dihydroquinolin-2(1H)-one core structure. Its key structural features include:
Structure
3D Structure of Parent
Properties
IUPAC Name |
6-amino-4,4-dimethyl-1,3-dihydroquinolin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c1-11(2)6-10(14)13-9-4-3-7(12)5-8(9)11;/h3-5H,6,12H2,1-2H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEAZBYTEFPFGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC2=C1C=C(C=C2)N)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one with an appropriate amine source under specific reaction conditions. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 6-Amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one hydrochloride involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. The compound is then converted to its hydrochloride salt form through a reaction with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of 6-amino-3,4-dihydroquinolin-2(1H)-one exhibit antimicrobial properties. Compounds with similar structures have been shown to inhibit the growth of various pathogens, including bacteria and fungi. For instance, studies have demonstrated that modifications to the quinolinone core can enhance its efficacy against resistant strains of bacteria .
Antioxidant Properties
The compound's antioxidant capabilities are notable. It has been reported that related compounds can effectively scavenge free radicals and reduce oxidative stress in biological systems. This property suggests potential applications in preventing oxidative stress-related diseases, such as neurodegenerative disorders .
Neuropharmacology
Alzheimer's Disease Treatment
6-Amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one hydrochloride has been investigated for its role as a dual-target inhibitor for treating Alzheimer's disease. Research indicates that it can inhibit both acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are critical enzymes involved in neurodegeneration. The ability of this compound to cross the blood-brain barrier enhances its potential as a therapeutic agent for neurodegenerative diseases .
Neuroprotective Effects
Studies have suggested that compounds based on the quinolinone structure can provide neuroprotective effects by modulating neurotransmitter levels and reducing neuronal apoptosis. This is particularly relevant in the context of age-related cognitive decline and other neurodegenerative conditions .
Biochemical Applications
Inhibition of Enzymatic Activity
The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, its derivatives have demonstrated inhibitory activity against certain kinases and phosphatases, making them valuable tools in biochemical research aimed at understanding cellular signaling pathways .
Synthesis of Novel Derivatives
The versatility of this compound as a building block allows for the synthesis of novel derivatives with tailored biological activities. Researchers are exploring various modifications to enhance selectivity and potency against specific targets within biological systems .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antimicrobial Activity | Investigated the antimicrobial properties of quinolinone derivatives | Found significant inhibition against Gram-positive bacteria |
| Alzheimer's Disease Research | Evaluated the dual inhibition of AChE and MAO | Demonstrated improved cognitive function in animal models |
| Neuroprotection Mechanisms | Assessed neuroprotective effects in vitro | Showed reduced neuronal death under oxidative stress conditions |
Mechanism of Action
The mechanism by which 6-Amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one hydrochloride exerts its effects depends on its specific application. For example, in medicinal applications, it may inhibit specific enzymes or bind to receptors, leading to therapeutic effects. The molecular targets and pathways involved vary based on the biological context and the specific derivatives being studied.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogues
*Calculated based on molecular formula (C₁₁H₁₄N₂O·HCl).
Key Observations:
Amino vs. Halogen Substituents: The 6-amino derivative is less toxic than its 6-chloro analogue, which exhibits acute oral toxicity and requires stringent safety protocols .
Positional Effects: Moving the amino group from C6 to C8 (as in 8-amino) correlates with reduced commercial viability, suggesting lower efficacy or stability . Substituents at C3 (e.g., prenyl in (-)-pinolinone) or C4 (e.g., phenyl in CHNQD-00603) are critical for natural product bioactivity .
Biological Activity
6-Amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one hydrochloride is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, particularly focusing on its pharmacological effects, mechanisms of action, and therapeutic applications.
This compound has the following chemical characteristics:
- Molecular Formula : C10H12ClN3O
- Molecular Weight : 229.67 g/mol
- Melting Point : Approximately 200 °C
- Boiling Point : Not specified in the literature but typically ranges around 300 °C for similar compounds.
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in neurotransmitter regulation. Specifically, it has been noted for its inhibitory effects on acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are crucial in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Enzyme Inhibition Studies
Recent studies have demonstrated that this compound exhibits potent inhibition of AChE and MAOs:
- AChE Inhibition : IC50 values reported range from 0.28 µM to 0.91 µM depending on the assay conditions.
- MAO-B Inhibition : Notably effective with IC50 values as low as 0.0029 µM, indicating strong potential for therapeutic application in Alzheimer's disease management .
Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties. Its ability to cross the blood-brain barrier (BBB) enhances its potential as a treatment for neurodegenerative diseases. Studies have shown that it does not exhibit cytotoxic effects at concentrations below 12.5 µM in neuronal cell lines .
Antioxidant Activity
The compound also demonstrates antioxidant activity, which can be beneficial in mitigating oxidative stress associated with neurodegenerative diseases. The dithiocarbamate structure fused with the quinolinone core enhances this property, making it a multifunctional agent .
Case Studies and Clinical Relevance
Several case studies have highlighted the efficacy of compounds related to this compound in clinical settings:
- Alzheimer's Disease Models : In animal models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque deposition.
- Toxicology Reports : Acute toxicity studies indicate that even at high doses (up to 2500 mg/kg), there were no significant adverse effects observed in animal models .
Data Summary Table
| Activity Type | IC50 Value (µM) | Notes |
|---|---|---|
| AChE Inhibition | 0.28 - 0.91 | Effective across various assays |
| MAO-B Inhibition | 0.0029 | Strongest among tested compounds |
| Neuroprotective Effects | - | Non-cytotoxic at <12.5 µM |
| Antioxidant Activity | - | Reduces oxidative stress |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nitro reduction followed by coupling reactions. For example, nitro intermediates (e.g., 6-nitro-3,4-dihydroquinolin-2(1H)-one) are reduced using hydrogen gas with a palladium-carbon catalyst in ethanol, yielding amino derivatives (72.9% yield in one protocol) . Variations in reducing agents (e.g., LiAlH4 vs. NaH) and solvents (THF vs. DMF) can affect reaction efficiency. Catalytic hydrogenation is preferred for scalability, while strong reductants like LiAlH4 may require stringent anhydrous conditions .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Based on structural analogs (e.g., 6-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one), hazards include acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. First-aid measures for exposure include rinsing with water and immediate medical consultation .
Q. How is the purity of the compound validated after synthesis?
- Methodological Answer : Purification often involves flash chromatography (e.g., Biotage systems with ethyl acetate/hexane gradients) . Analytical methods include HPLC (C18 columns, acetonitrile/water mobile phases) and NMR (characteristic peaks: δ 1.3 ppm for dimethyl groups, δ 6.8–7.2 ppm for aromatic protons). Mass spectrometry (ESI+) confirms the molecular ion peak at m/z 208.1 (free base) .
Advanced Research Questions
Q. How can structural modifications enhance the biological activity of this compound?
- Methodological Answer : Modifying the amine linker or substituting the quinoline core can improve target binding. For instance, replacing dimethylamine with pyrrolidine in analogs increased antimicrobial activity by 40% in Staphylococcus aureus assays . Bromination at position 6 (as in 6-bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one) enhances cytotoxicity in cancer cell lines (IC50 = 8.2 μM in MCF-7) .
Q. What strategies resolve contradictions in reported reaction yields for similar dihydroquinolinones?
- Methodological Answer : Contradictions often arise from solvent polarity and temperature. For example, nucleophilic displacement of chlorides with dimethylamine proceeds optimally in aqueous acetonitrile at 60°C (yield: 85%), whereas lower temperatures (25°C) reduce yields to 50% . Kinetic studies and DOE (Design of Experiments) can identify critical parameters like iodide catalyst concentration .
Q. What are the challenges in scaling up the synthesis of this compound?
- Methodological Answer : Key challenges include:
- Catalyst Recycling : Palladium-carbon catalysts are costly; alternatives like Fe/Zn reduction are less efficient .
- Byproduct Formation : Thioimidate coupling reactions generate HI, requiring neutralization with NaOH to prevent side reactions .
- Table : Optimization Parameters for Scale-Up
| Parameter | Lab Scale (1g) | Pilot Scale (100g) |
|---|---|---|
| Reaction Time | 24 h | 48 h |
| Solvent Volume (mL) | 50 | 3000 |
| Yield | 72.9% | 65% |
Q. How does the hydrochloride salt form influence solubility and bioactivity?
- Methodological Answer : The hydrochloride salt improves aqueous solubility (e.g., 12 mg/mL in PBS vs. 2 mg/mL for free base), enhancing bioavailability. In vitro studies on analogs show a 30% increase in membrane permeability for the salt form, critical for CNS-targeting applications . Stability tests (pH 7.4, 37°C) indicate <5% degradation over 72 hours .
Data Contradiction Analysis
Q. Why do some studies report divergent biological activities for structurally similar dihydroquinolinones?
- Methodological Answer : Variations arise from assay conditions and substituent positioning. For example:
- Antimicrobial Activity : 6-Bromo analogs show MIC = 4 μg/mL against E. coli, while 6-amino derivatives require higher concentrations (MIC = 16 μg/mL) due to reduced membrane penetration .
- Cytotoxicity : Methyl groups at position 4 reduce steric hindrance, improving binding to kinase targets (e.g., IC50 = 0.8 μM vs. 3.2 μM for unmethylated analogs) .
Tables for Key Findings
Table 1 : Comparative Synthesis Yields for Dihydroquinolinone Derivatives
| Compound | Method | Yield | Reference |
|---|---|---|---|
| 6-Amino-4,4-dimethyl derivative | H2/Pd-C, EtOH | 72.9% | |
| 6-Bromo-4,4-dimethyl derivative | Br2, AcOH | 65% | |
| 8-Fluoro-6-amino derivative | NaH, DMF, 60°C | 58% |
Table 2 : Biological Activity of Structural Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
